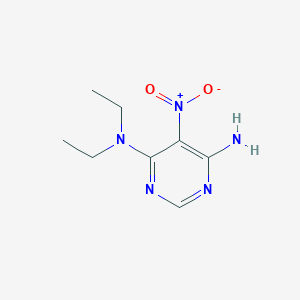

N,N-diethyl-5-nitropyrimidine-4,6-diamine

描述

Structure

3D Structure

属性

IUPAC Name |

4-N,4-N-diethyl-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-3-12(4-2)8-6(13(14)15)7(9)10-5-11-8/h5H,3-4H2,1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBFAJYLRVZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Transformation Pathways of N,n Diethyl 5 Nitropyrimidine 4,6 Diamine

Reactivity Profile of the Nitro Group in Pyrimidine (B1678525) Systems

The nitro group, a potent electron-withdrawing functionality, profoundly influences the reactivity of the pyrimidine ring, rendering it susceptible to specific chemical transformations. Its electronic effects are crucial in facilitating reduction reactions and activating the ring for nucleophilic aromatic substitution.

The reduction of the nitro group in aromatic and heteroaromatic systems is a fundamental transformation, often proceeding through a series of intermediates. While specific mechanistic studies on N,N-diethyl-5-nitropyrimidine-4,6-diamine are not extensively documented, the general mechanisms for nitroarene reduction provide a strong framework for understanding this process.

The reduction of a nitro group to a primary amine is a multi-step process that typically involves the transfer of six electrons and six protons. The pathway is generally accepted to proceed through nitroso and hydroxylamine (B1172632) intermediates.

General Pathway for Nitro Group Reduction:

R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro) (Nitroso) (Hydroxylamine) (Amine)

Various reducing agents can be employed for this transformation, each with its own mechanistic nuances. Catalytic hydrogenation is a common and efficient method.

Catalytic Hydrogenation

In catalytic hydrogenation, the reaction occurs on the surface of a metal catalyst, such as palladium, platinum, or nickel. The process involves the following key steps:

Adsorption: Both the nitropyrimidine and molecular hydrogen are adsorbed onto the catalyst surface.

Hydrogen Dissociation: The H-H bond in H₂ is cleaved, and hydrogen atoms bind to the catalyst surface.

Stepwise Hydrogenation: The adsorbed nitropyrimidine undergoes a series of stepwise additions of hydrogen atoms. This process sequentially reduces the nitro group to nitroso, then to hydroxylamine, and finally to the amine.

Desorption: The final amine product desorbs from the catalyst surface.

The reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure, can significantly influence the reaction rate and the potential for the accumulation of intermediates. For instance, studies on the hydrogenation of various nitro compounds have shown that the nature of the substituent on the aromatic ring can affect the rate of reduction. orientjchem.org

Table 1: Common Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Reducing Agent | Typical Conditions | Reference |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol or Ethanol, Room Temperature, 1-4 atm H₂ | masterorganicchemistry.com |

| Raney Nickel (Raney Ni) | H₂ gas | Ethanol, Elevated Temperature and Pressure | masterorganicchemistry.com |

| Iron (Fe) in Acid | HCl or Acetic Acid | Elevated Temperature | masterorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | HCl | Room Temperature or gentle heating | masterorganicchemistry.com |

Mechanistic studies on related nitroaromatic compounds using techniques like kinetic analysis and isotopic labeling have helped to elucidate the finer details of these transformations, including the rate-determining steps and the nature of surface-bound intermediates. orientjchem.orgnih.gov

The presence of the strongly electron-withdrawing nitro group at the 5-position, situated between the two amino groups, significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). This activation is a result of the stabilization of the negatively charged intermediate formed during the reaction. While this compound itself has two amine substituents, the principles of SNAr on nitropyrimidines are best illustrated by considering related systems with a suitable leaving group.

The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group.

The Meisenheimer complex is a key species in the stepwise SNAr mechanism. It is a σ-adduct characterized by the rehybridization of the carbon atom bearing the leaving group from sp² to sp³. The negative charge of the complex is delocalized over the aromatic system and, importantly, onto the electron-withdrawing nitro group, which provides significant stabilization.

In the context of nitropyrimidines, the nitrogen atoms of the pyrimidine ring also contribute to the delocalization and stabilization of the negative charge in the Meisenheimer complex.

Recent research has sparked a debate on whether the Meisenheimer complex is always a true intermediate or, in some cases, represents a transition state in a concerted SNAr mechanism. The stability of the Meisenheimer complex is a critical factor in determining the reaction pathway. Factors that stabilize the complex, such as multiple electron-withdrawing groups and a poor leaving group, favor a stepwise mechanism where the complex is a distinct intermediate. Conversely, with a very good leaving group or less stabilization, the lifetime of the complex may be so short that it is better described as a transition state in a concerted process.

The distinction between a concerted and a stepwise SNAr mechanism lies in the nature of the potential energy surface for the reaction.

Stepwise Mechanism: This pathway involves two transition states and one intermediate (the Meisenheimer complex). The first step, the formation of the Meisenheimer complex, is often the rate-determining step.

Concerted Mechanism: In this pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single step, passing through a single transition state. The Meisenheimer complex, in this case, corresponds to the structure of the transition state rather than a stable intermediate.

Kinetic studies, including the analysis of kinetic isotope effects, and computational chemistry have been instrumental in distinguishing between these two mechanisms for various SNAr reactions. For many SNAr reactions on heteroaromatic systems like pyrimidines, there is growing evidence to suggest that the concerted pathway is more common than previously thought.

Table 2: Factors Influencing the SNAr Mechanism in Nitropyrimidines

| Factor | Favoring Stepwise Mechanism | Favoring Concerted Mechanism |

| Leaving Group | Poor leaving groups (e.g., F⁻, RO⁻) | Good leaving groups (e.g., Cl⁻, Br⁻, I⁻) |

| Nucleophile | Strong nucleophiles | Weaker nucleophiles |

| Ring Substituents | Multiple, strong electron-withdrawing groups | Fewer or weaker electron-withdrawing groups |

| Solvent | Polar aprotic solvents that stabilize the anionic intermediate | Solvents that are less effective at stabilizing the intermediate |

Participation in Nucleophilic Aromatic Substitution (SNAr) Reactions

Chemical Transformations and Derivatization of the Amine Functionalities

The two amine functionalities in this compound, specifically the N,N-diethylamino groups, are also sites for chemical modification. These groups can undergo reactions typical of tertiary amines, although the electronic nature of the nitropyrimidine ring can influence their reactivity.

While the lone pairs on the nitrogen atoms of the N,N-diethylamino groups are involved in resonance with the pyrimidine ring, they can still exhibit nucleophilic character. However, direct acylation and alkylation on these tertiary amine groups are generally challenging under standard conditions.

Acylation: Acylation of tertiary amines is not a typical reaction as it would require the formation of a quaternary ammonium (B1175870) salt with an acyl group, which is generally unstable. However, in the broader context of aminopyrimidines, primary and secondary amino groups are readily acylated. For instance, the acylation of 2-aminopyrimidines can sometimes lead to N,N-diacylation products, especially in the presence of a strong base. semanticscholar.org This highlights the reactivity of amino groups on the pyrimidine ring, although it pertains to primary amines in this specific case.

Alkylation: Alkylation of the N,N-diethylamino groups to form a quaternary ammonium salt is theoretically possible but would be influenced by steric hindrance from the two ethyl groups and the adjacent substituents on the pyrimidine ring. The formation of a quaternary ammonium salt would introduce a permanent positive charge, which could be destabilized by the electron-deficient nature of the nitropyrimidine ring. N-dealkylation, the removal of an alkyl group from a tertiary amine, is a more common transformation for such systems, often achieved through specialized reagents. mdpi.com

Further derivatization of this compound would likely involve initial reduction of the nitro group to an amino group, which would then provide a reactive site for a wide range of subsequent chemical transformations.

Condensation and Cycloaddition Reactions Involving Amine Sites

The amine groups at the C4 and C6 positions of this compound are significant sites for nucleophilic reactivity, though their participation in condensation and cycloaddition reactions is often preceded by the transformation of the 5-nitro group. A common and powerful strategy in pyrimidine chemistry involves the reduction of a 5-nitro group to a 5-amino group, creating a highly reactive 4,5,6-triaminopyrimidine intermediate. nih.gov This intermediate is a cornerstone for the synthesis of fused heterocyclic systems, most notably pteridines, through condensation reactions. derpharmachemica.com

The classical Isay reaction, for example, involves the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound. derpharmachemica.com By analogy, the reduction of this compound would yield N4,N4-diethylpyrimidine-4,5,6-triamine. This triamine could then react with various dicarbonyl compounds (e.g., glyoxal, diacetyl) or their equivalents to form a pyrazine (B50134) ring fused to the original pyrimidine core, yielding a substituted pteridine (B1203161). derpharmachemica.comrsc.org

Furthermore, related 5-nitrosopyrimidines (which can be formed from 5-nitropyrimidines) are known to undergo condensation with compounds containing active methylene (B1212753) groups to form pteridine derivatives. derpharmachemica.com While direct cycloaddition reactions involving the 4,6-diamino groups without participation from the C5 position are less common for this specific substrate, intramolecular hetero-Diels-Alder reactions have been reported for related acylated 4-amino-5-nitrosopyrimidines, leading to the formation of pteridines. researchgate.net This suggests that suitable derivatization of the amino groups could potentially open pathways for cycloaddition transformations.

Electrophilic and Nucleophilic Processes on the Pyrimidine Heterocyclic Ring System

The electronic nature of the pyrimidine ring in this compound is heavily influenced by the substituents. The two diethylamino groups are electron-donating through resonance, while the nitro group is a powerful electron-withdrawing group. This, combined with the inherent electron-deficient character of the pyrimidine ring, makes the system highly deactivated towards electrophilic attack.

Electrophilic Substitution: Electrophilic aromatic substitution, a common reaction for benzene (B151609) and other electron-rich aromatic systems, is generally difficult on pyrimidine rings. masterorganicchemistry.comchemguide.co.uk The presence of the strongly deactivating nitro group at the C5 position further reduces the ring's electron density, making reactions like nitration, halogenation, or Friedel-Crafts alkylation exceedingly challenging under standard conditions. masterorganicchemistry.com While the amino groups are activating, their effect is insufficient to overcome the cumulative deactivating influences. Thermodynamic studies on the nitration of the more reactive 2,6-diaminopyridine (B39239) have shown that the reaction favorability is highly dependent on temperature, but such direct nitration on the already nitro-substituted pyrimidine ring of the title compound is not a feasible pathway. ijnc.ir

Nucleophilic Substitution: Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when good leaving groups are present at the C2, C4, or C6 positions. researchgate.netresearchgate.net Indeed, the synthesis of this compound and its analogues typically proceeds via the sequential nucleophilic substitution of a dihalogenated precursor, such as 4,6-dichloro-5-nitropyrimidine (B16160). nih.govrsc.org

In this process, the chlorine atoms act as excellent leaving groups, and their displacement by amines (like diethylamine) is facilitated by the electron-withdrawing nitro group, which stabilizes the negative charge in the Meisenheimer complex intermediate. rsc.org Studies have shown that this reaction can be controlled to produce symmetric or unsymmetric 4,6-diamino-5-nitropyrimidines. clockss.org Unexpectedly, research has also demonstrated that even alkoxy groups, typically considered poorer leaving groups than halogens, can be displaced by amines in similar systems under mild conditions, leading to the formation of symmetric 4,6-dialkylamino-5-nitropyrimidines. rsc.orgchemrxiv.org This highlights the high reactivity of the 4 and 6 positions towards nucleophiles.

| Reactant | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Benzylamine | N,N'-Dibenzyl-5-nitropyrimidine-4,6-diamine | 55-82 | rsc.org |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Isopropylamine | N,N'-Diisopropyl-5-nitropyrimidine-4,6-diamine | 60-92 | rsc.org |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | tert-Butylamine | N,N'-Di-tert-butyl-5-nitropyrimidine-4,6-diamine | 85 | chemrxiv.org |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Diethylamine (B46881) | N,N'-Diethyl-5-nitropyrimidine-4,6-diamine | 89 | rsc.org |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Isobutylamine | N,N'-Diisobutyl-5-nitropyrimidine-4,6-diamine | 83 | rsc.org |

Kinetic and Thermodynamic Studies of this compound Reactions

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, the principles governing its reactivity can be understood through computational studies performed on closely related systems. Such studies provide insight into reaction barriers and the stability of intermediates, which are key to understanding reaction kinetics and thermodynamics.

For instance, a computational study on the nucleophilic substitution of 6-alkoxy-4-chloro-5-nitropyrimidines with amines investigated the reaction mechanism and activation energies (ΔG‡). rsc.org The study suggested the presence of pre-reactive molecular complexes that facilitate the reaction. The calculated activation energies help explain why, in some cases, the alkoxy group is preferentially substituted over a chlorine atom, a counterintuitive result based on simple leaving group ability. rsc.org These theoretical calculations are crucial for predicting reactivity and optimizing reaction conditions.

| Reaction Step | System Studied | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Cl Substitution by Amine (TS) | 6-Methoxy-4-chloro-5-nitropyrimidine + CH3NH2 | Activation Free Energy (ΔG‡) | 23.4 | rsc.org |

| OMe Substitution by Amine (TS) | 4-Methylamino-6-methoxy-5-nitropyrimidine + CH3NH2 | Activation Free Energy (ΔG‡) | 27.9 | rsc.org |

TS denotes the transition state for the respective nucleophilic substitution step.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes determine the feasibility and spontaneity of a reaction. For example, in the nitration of 2,6-diaminopyridine, thermodynamic calculations showed that as the reaction temperature increases, the change in enthalpy becomes more positive, and the Gibbs free energy change indicates the reaction is more favorable at higher temperatures. ijnc.ir Similar theoretical approaches could be applied to the reactions of this compound, such as its reduction and subsequent condensation, to predict optimal conditions and reaction outcomes.

Advanced Spectroscopic and Crystallographic Elucidation of N,n Diethyl 5 Nitropyrimidine 4,6 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

No specific NMR data for N,N-diethyl-5-nitropyrimidine-4,6-diamine was found in the searched literature.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Relationships

No 2D NMR experimental results for this compound are available in the searched databases.

Variable Temperature NMR and Dynamic Processes Analysis

No studies involving Variable Temperature (VT) NMR to analyze dynamic processes for this specific compound were identified.

Chemical Shift Perturbation Studies for Interaction Analysis

No literature detailing chemical shift perturbation studies to analyze molecular interactions of this compound was found.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

No published single-crystal X-ray diffraction data for this compound is available.

Determination of Molecular Conformation and Torsion Angles

Without crystallographic data, the specific molecular conformation and torsion angles in the solid state for this compound remain undetermined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

An analysis of the crystal packing and specific intermolecular interactions is not possible without the corresponding crystallographic information file (CIF).

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the precise molecular weight and structural features of this compound. High-resolution mass spectrometry provides its exact elemental composition, while tandem mass spectrometry reveals its structural connectivity through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) confirms the elemental composition of this compound by measuring its mass-to-charge ratio (m/z) with very high precision. Experimental data for the protonated molecule [M+H]⁺ aligns exceptionally well with the theoretical calculation, validating the molecular formula C₈H₁₃N₅O₂. This level of accuracy is crucial for unambiguously identifying the compound.

| Species | Molecular Formula | Calculated m/z | Obtained m/z |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₄N₅O₂ | 212.1147 | 212.1148 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns

While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on its structure and established fragmentation rules for aliphatic and aromatic amines. The primary fragmentation mechanism is expected to be α-cleavage, which is characteristic of amines. This process involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom.

In the case of this compound, the most favorable α-cleavage would be the loss of a methyl radical (•CH₃) from one of the diethylamino groups, as this results in a stable, resonance-delocalized cation. The loss of the largest possible alkyl group is typically the most favored pathway. Other potential fragmentations include the loss of the nitro group (•NO₂) or rearrangements involving this functional group.

Predicted Fragmentation Pathways for [M+H]⁺ (m/z = 212.1)

| Predicted Fragment (m/z) | Proposed Loss | Fragmentation Pathway |

|---|---|---|

| 197.1 | •CH₃ (15 Da) | α-cleavage at a diethylamino group |

| 183.1 | •C₂H₅ (29 Da) | α-cleavage at a diethylamino group |

| 166.1 | •NO₂ (46 Da) | Cleavage of the C-N bond to the nitro group |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within the this compound molecule. While a fully assigned experimental spectrum is not available, the expected vibrational modes can be accurately predicted based on the known frequencies of its constituent functional groups.

The key vibrational signatures would include:

N-H Stretching: A characteristic peak in the FT-IR spectrum arising from the secondary amine groups.

C-H Stretching: Separate signals for the aromatic C-H on the pyrimidine (B1678525) ring and the aliphatic C-H bonds of the ethyl groups.

NO₂ Stretching: Strong, distinct peaks in the FT-IR spectrum corresponding to the asymmetric and symmetric stretching of the nitro group.

Pyrimidine Ring Vibrations: A series of characteristic peaks in both FT-IR and Raman spectra due to C=C and C=N stretching within the aromatic ring. Ring breathing modes are often prominent in the Raman spectrum.

Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | Pyrimidine Ring | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2850 - 2970 | Strong | Medium |

| C=C / C=N Stretch | Pyrimidine Ring | 1400 - 1600 | Medium-Strong | Strong |

| NO₂ Asymmetric Stretch | Nitro Group | 1500 - 1570 | Strong | Medium |

| NO₂ Symmetric Stretch | Nitro Group | 1300 - 1370 | Strong | Strong |

| C-N Stretch | Amine & Nitro | 1200 - 1350 | Medium | Medium-Weak |

Electronic Spectroscopy (UV-Vis) for Conjugation Effects and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within the molecule. The spectrum of this compound is dominated by its "push-pull" electronic structure. The electron-donating diethylamino groups (the "push") and the electron-withdrawing nitro group (the "pull") are attached to the conjugated π-system of the pyrimidine ring.

This configuration facilitates intramolecular charge transfer (ICT) upon electronic excitation. The primary absorption band is expected to correspond to a π → π* transition with significant ICT character. This transition moves electron density from the highest occupied molecular orbital (HOMO), which would be largely localized on the amino-substituted ring, to the lowest unoccupied molecular orbital (LUMO), which would be heavily influenced by the nitro group. This type of electronic system typically results in a strong absorption band at a relatively long wavelength (a bathochromic or red shift) compared to the unsubstituted pyrimidine core. Studies on other 5-nitropyrimidine (B80762) derivatives confirm that the presence of the nitro group significantly influences the electronic spectra. acs.orgnih.gov A weaker n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be present but could be obscured by the more intense π → π* band.

Theoretical and Computational Chemistry Investigations of N,n Diethyl 5 Nitropyrimidine 4,6 Diamine

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical study would involve optimizing the geometry of N,N-diethyl-5-nitropyrimidine-4,6-diamine and then calculating various electronic properties.

Electronic Structure, Molecular Orbital Analysis (HOMO/LUMO), and Charge Distribution

This subsection would have detailed the arrangement of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. Analysis of the charge distribution would reveal the partial charges on each atom, offering insights into the molecule's polarity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule. By comparing the calculated frequencies with experimentally obtained spectra, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are employed to study the three-dimensional shapes a molecule can adopt and its dynamic behavior over time.

Exploration of Potential Energy Surfaces and Conformer Stabilities

A potential energy surface maps the energy of a molecule as a function of its geometry. By exploring this surface, chemists can identify the most stable conformations (conformers) of a molecule and the energy barriers between them. For this compound, this would involve studying the rotation around the bonds connecting the diethylamino groups to the pyrimidine (B1678525) ring.

Computational Modeling of Intermolecular Interactions and Solvation Effects

Molecular dynamics simulations can model how a molecule interacts with other molecules, including solvent molecules. This is crucial for understanding the behavior of the compound in solution, as solvation can significantly influence its conformation and reactivity.

Computational Prediction of Reactivity and Mechanistic Pathways

Computational methods are instrumental in predicting the reactivity of this compound and elucidating the step-by-step pathways of its reactions. Such predictions are vital for understanding its chemical behavior and for the rational design of new synthetic routes. The presence of the electron-withdrawing nitro group and the electron-donating diethylamino groups on the pyrimidine ring creates a complex electronic environment that can be effectively modeled using computational approaches.

A key aspect of computational reaction mechanism studies is the characterization of transition states and the calculation of reaction energetics. The typical reaction involving this class of compounds is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the pyrimidine ring. For the synthesis of this compound, this would involve the sequential substitution of leaving groups (e.g., halogens) by diethylamine (B46881).

For a hypothetical SNAr reaction where a chlorine atom at position 4 or 6 of a precursor molecule is substituted by diethylamine, the following energetic profile could be computationally determined:

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (ΔG‡) | 15 - 25 | The energy barrier for the nucleophilic attack of diethylamine on the pyrimidine ring. |

| Reaction Enthalpy (ΔH) | -10 to -20 | The overall energy released or absorbed during the substitution reaction, indicating an exothermic process. |

Note: The values in the table are illustrative and represent typical ranges for SNAr reactions on activated heterocyclic systems. Specific values for this compound would require dedicated computational studies.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts such as electronegativity and hardness, and for predicting chemical reactivity. Within this framework, the Fukui function is a particularly powerful tool for identifying the most reactive sites within a molecule. mdpi.com The Fukui function, ƒ(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. nih.gov

There are three main types of Fukui functions that are used to predict different types of reactions:

ƒ+(r): for nucleophilic attack (predicts where an electron will be accepted).

ƒ-(r): for electrophilic attack (predicts where an electron will be donated).

ƒ0(r): for radical attack.

For this compound, the primary interest is in its behavior as a nucleophile (due to the lone pairs on the amino groups) and the reactivity of the pyrimidine ring towards electrophiles or further nucleophilic substitution under certain conditions. The electron-withdrawing nitro group significantly influences the electronic distribution and, consequently, the Fukui functions. The presence of a nitro group can lead to low or even negative values of the electrophilic Fukui function (ƒ-), indicating a lack of reactivity at those sites towards electrophiles. mdpi.com

A condensed Fukui function analysis, where the reactivity is assigned to individual atoms, can predict the most likely sites for chemical reactions. For the pyrimidine ring in this compound, the carbon atoms are expected to be the primary sites for nucleophilic attack, especially if there were a leaving group present. The nitrogen atoms of the diethylamino groups would be the most likely sites for electrophilic attack.

Below is a hypothetical table of condensed Fukui function values for selected atoms in this compound, which would be calculated using DFT.

| Atom | ƒ+ (for nucleophilic attack) | ƒ- (for electrophilic attack) | Interpretation |

|---|---|---|---|

| C2 (pyrimidine ring) | 0.15 | 0.02 | Susceptible to nucleophilic attack. |

| C4/C6 (pyrimidine ring) | 0.12 | 0.03 | Susceptible to nucleophilic attack, bonded to amino groups. |

| C5 (pyrimidine ring) | 0.05 | 0.01 | Less reactive towards nucleophiles due to steric hindrance and electronic effects of the nitro group. |

| N (amino groups) | 0.01 | 0.25 | Primary site for electrophilic attack. |

| O (nitro group) | 0.08 | 0.10 | Can participate in interactions with electrophiles. |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be derived from specific DFT calculations on the molecule.

Conceptual DFT analysis, through descriptors like the Fukui function, provides a quantitative basis for the qualitative rules of organic chemistry, allowing for precise predictions of regioselectivity and chemical reactivity for complex molecules like this compound.

N,n Diethyl 5 Nitropyrimidine 4,6 Diamine As a Building Block in Advanced Organic Synthesis

Design and Synthesis of Pyrimidine-Derived Libraries through Derivatization

The synthesis of diverse compound libraries is a cornerstone of modern drug discovery and materials science. The N,N-diethyl-5-nitropyrimidine-4,6-diamine scaffold is an attractive core for the development of pyrimidine-derived libraries due to its multiple points for diversification. The general approach to constructing such libraries involves the systematic modification of the peripheral functional groups to generate a wide array of analogs with varied physicochemical properties.

While specific libraries based solely on this compound are not extensively documented in publicly available literature, the principles of pyrimidine (B1678525) derivatization are well-established. For instance, the synthesis of pyrimidine–N-heterocycle hybrids has been developed to create libraries with significant structural diversity. rsc.org This is typically achieved through a step-economical, diversity-oriented synthesis approach, starting from simple, commercially available materials. rsc.org

A common precursor for 4,6-diaminopyrimidine (B116622) derivatives is 4,6-dichloro-5-nitropyrimidine (B16160). rhhz.netclockss.org The sequential substitution of the chloro groups with various amines allows for the introduction of diverse substituents at these positions. This modular approach is ideal for combinatorial chemistry, where different amines can be reacted in a parallel fashion to generate a library of compounds.

The following table illustrates a representative, albeit hypothetical, derivatization strategy for generating a library from a 4,6-diamino-5-nitropyrimidine (B171749) core, which could be adapted from the known reactivity of related compounds.

| Entry | Amine 1 (R1) | Amine 2 (R2) | Resulting Structure |

|---|---|---|---|

| 1 | Diethylamine (B46881) | Diethylamine | N,N,N',N'-tetraethyl-5-nitropyrimidine-4,6-diamine |

| 2 | Diethylamine | Morpholine | 4-(N,N-diethylamino)-6-morpholino-5-nitropyrimidine |

| 3 | Diethylamine | Aniline | N,N-diethyl-N'-phenyl-5-nitropyrimidine-4,6-diamine |

| 4 | Piperidine | Piperidine | 4,6-dipiperidino-5-nitropyrimidine |

Strategies for Post-Synthetic Modification and Diversification

Post-synthetic modification refers to the chemical transformation of a molecule after its initial synthesis, allowing for further diversification. This compound offers several handles for such modifications.

The diethylamino groups of this compound present opportunities for selective functionalization. While direct modification of the ethyl chains can be challenging, N-dealkylation is a known transformation for N-alkylamines. nih.gov This process would convert the tertiary diethylamino groups into secondary ethylamino groups, which could then be further functionalized through acylation, alkylation, or other reactions. This strategy would provide access to a new set of derivatives with altered steric and electronic properties.

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the pyrimidine core. researchgate.netsci-hub.se The most common transformation is the reduction of the nitro group to an amine. masterorganicchemistry.comwikipedia.org This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid systems (e.g., Sn/HCl). masterorganicchemistry.com The resulting 5-aminopyrimidine (B1217817) derivative is a valuable intermediate for the synthesis of fused heterocyclic systems, such as purines, or for the introduction of other substituents via diazotization reactions.

The following table summarizes some of the key transformations of the nitro group and their potential products starting from a generic 5-nitropyrimidine (B80762).

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Reduction to Amine | H₂, Pd/C or Sn, HCl | -NH₂ |

| Reduction to Hydroxylamine (B1172632) | Zn, NH₄Cl | -NHOH |

| Reduction to Azo Compound | LiAlH₄ | -N=N- |

While the 4, 5, and 6 positions of the pyrimidine ring in this compound are substituted, the C2 position remains available for functionalization. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netrsc.org Although direct C-H activation at the C2 position of this specific compound is not widely reported, related pyrimidine systems can be halogenated at this position to provide a handle for subsequent coupling reactions. For instance, a 2-chloropyrimidine (B141910) derivative could potentially undergo Suzuki, Stille, or Heck coupling reactions to introduce aryl, vinyl, or other organic fragments.

Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines has been shown to be an efficient method for the synthesis of mono- and di-substituted pyrimidine products. rhhz.netccspublishing.org.cn This highlights the potential for introducing further diversity at other positions of the pyrimidine ring should a suitable precursor be used or developed.

Integration into Multi-Component Reactions (MCRs) for Complex Molecule Assembly

Deconstruction-Reconstruction Strategies for Pyrimidine Skeletal Diversification

A more advanced strategy for diversifying the pyrimidine core is through deconstruction-reconstruction strategies. nih.govresearchgate.netnih.govrepec.orgnih.govnsf.gov This approach involves the ring-opening of the pyrimidine scaffold to form a reactive intermediate, which can then be recyclized in the presence of other reactants to form a new heterocyclic system. For pyrimidines, this can be achieved by transforming them into their corresponding N-arylpyrimidinium salts, which can then be cleaved to a three-carbon iminoenamine building block. nih.govnih.govrepec.org This intermediate can then be used in various heterocycle-forming reactions to generate a diverse range of new scaffolds, such as azoles. nih.govnih.gov While the application of this strategy to this compound has not been specifically reported, the underlying principles suggest its potential for significant skeletal diversification of this and related pyrimidine structures.

Future Research Trajectories and Emerging Opportunities in Pyrimidine Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can involve harsh reagents and generate significant waste. powertechjournal.com A major thrust of future research is the development of green and sustainable synthetic protocols. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. powertechjournal.com

Key research directions include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly attractive for their atom economy and efficiency. nih.govmdpi.com Future work will focus on designing novel MCRs for the regioselective synthesis of highly substituted and unsymmetrical pyrimidines. nih.gov

Catalysis: The development of novel catalysts is central to advancing pyrimidine synthesis. This includes the use of metal-free, heterogeneous, and reusable catalysts to improve reaction efficiency and sustainability. powertechjournal.com Nanocatalysts, in particular, are gaining attention due to their high surface area and catalytic activity, offering new avenues for the synthesis of complex pyrimidine-containing scaffolds. rsc.org

Energy-Efficient Synthesis: Microwave and ultrasound-assisted synthesis are becoming increasingly popular as energy-efficient alternatives to conventional heating methods. powertechjournal.comacs.org These techniques can significantly reduce reaction times and improve yields. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to pyrimidine synthesis will be a key area of development for industrial-scale production.

| Synthetic Methodology | Key Advantages | Representative Catalyst/Condition |

| Multicomponent Reactions | High atom economy, operational simplicity, diversity of products | Iridium-pincer complexes, β-cyclodextrin nih.govmdpi.com |

| Nanocatalysis | High efficiency, reusability, mild reaction conditions | Fe3O4-based magnetic nanocatalysts rsc.orgresearchgate.net |

| Microwave/Ultrasound | Reduced reaction times, increased yields, energy efficiency | Solvent-free or aqueous media powertechjournal.comacs.org |

In-Depth Mechanistic Investigations of Novel Reactivity Patterns

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the prediction of product outcomes. Future research will increasingly focus on elucidating the intricate mechanistic details of novel pyrimidine-forming reactions.

Areas of focus will include:

Computational and Experimental Synergy: The combination of experimental studies with computational methods, such as Density Functional Theory (DFT), will be instrumental in mapping reaction pathways, identifying transition states, and understanding the role of catalysts. mdpi.comnih.gov This integrated approach can provide a detailed picture of the reaction mechanism at the molecular level. mdpi.com

Cascade Reactions: Investigating the mechanisms of cascade reactions, which involve a series of intramolecular transformations, will be important for developing efficient one-pot syntheses of complex fused pyrimidine systems. mdpi.com

Unconventional Reactivity: Exploring and understanding novel reactivity patterns of pyrimidine precursors will open up new synthetic possibilities. This includes studying inverse electron-demand Diels-Alder reactions and other cycloaddition strategies. mdpi.comorganic-chemistry.org

Application of High-Throughput Experimentation and Automation in Pyrimidine Synthesis Research

High-throughput experimentation (HTE) and automation are transforming chemical research by enabling the rapid screening of a large number of reaction conditions. youtube.comyoutube.com The application of these technologies to pyrimidine synthesis will accelerate the discovery and optimization of new reactions.

Key opportunities in this area include:

Rapid Reaction Optimization: HTE allows for the parallel execution of numerous small-scale reactions, enabling the rapid identification of optimal reaction parameters such as catalysts, solvents, and temperatures. youtube.com

Library Synthesis: Automated synthesis platforms can be used to generate large libraries of pyrimidine derivatives for screening in various applications. youtube.comyoutube.com This is particularly valuable for the discovery of new materials with desired properties.

AI-Driven Synthesis: The integration of artificial intelligence and machine learning with automated synthesis platforms has the potential to create "self-driving labs" that can autonomously design, execute, and optimize synthetic routes to novel pyrimidine compounds. youtube.com

Advancements in Spectroscopic and Computational Methods for Complex Pyrimidine Systems

The characterization of complex pyrimidine derivatives and the study of their dynamic behavior require sophisticated analytical techniques. Future research will focus on the development and application of advanced spectroscopic and computational methods.

Promising areas of research include:

Integrated Computational Spectroscopy: Combining high-level quantum mechanical calculations with experimental spectroscopic data (e.g., IR, NMR, UV-Vis) can provide a detailed understanding of the structural and electronic properties of complex pyrimidine systems in different environments. epfl.chresearchgate.net This approach can aid in the interpretation of complex spectra and the elucidation of molecular structures. researchgate.net

QM/MM Simulations: For studying pyrimidines in condensed phases, such as in solution or within materials, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools. acs.org These simulations can provide insights into solute-solvent interactions and their influence on spectroscopic properties. acs.org

Advanced NMR Techniques: The development of new NMR pulse sequences and the use of higher magnetic fields will continue to be important for the unambiguous structural characterization of novel and complex pyrimidine derivatives.

Exploration of Pyrimidine Scaffolds in Non-Biological Applications (e.g., catalysis, advanced materials, sensing)

While pyrimidines are well-known for their biological activity, their unique electronic and structural features also make them attractive scaffolds for a range of non-biological applications. Future research will increasingly explore the potential of pyrimidine derivatives in these areas.

Emerging opportunities include:

Catalysis: The nitrogen atoms in the pyrimidine ring can act as ligands for metal centers, making pyrimidine derivatives promising candidates for the development of new catalysts for organic transformations.

Advanced Materials: The ability of pyrimidine units to engage in hydrogen bonding and π-π stacking interactions makes them interesting building blocks for the construction of supramolecular assemblies, liquid crystals, and organic light-emitting diodes (OLEDs).

Sensing: The electronic properties of the pyrimidine ring can be modulated by the introduction of different substituents. This tunability makes pyrimidine derivatives suitable for the design of chemosensors for the detection of ions and neutral molecules. The interaction of the pyrimidine scaffold with metal ions can lead to changes in spectroscopic signals, forming the basis for sensing applications. tandfonline.com

常见问题

Q. Substituent Effects Table :

| Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| Diethyl | 89 | 84–86 | |

| Diisobutyl | 83 | 77–79 | |

| Bis(4-bromophenethyl) | 30 | 174–176 |

Key factors:

- Steric Hindrance : Bulky groups (e.g., bromophenethyl) reduce yields due to reduced nucleophile accessibility.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) activate the pyrimidine ring for substitution but may destabilize intermediates.

- Solubility : Poor solubility of brominated analogs complicates crystallization .

Advanced: What are emerging applications in coordination chemistry?

This compound serves as a bidentate ligand for transition metals:

- Ruthenium Complexes : Synthesize Ru-DMSO complexes with pyrimidine-diamine ligands to study photophysical properties (e.g., luminescence, redox behavior) .

- Catalysis : Explore catalytic activity in oxidation or coupling reactions, leveraging the nitro group’s electron-deficient nature.

- Structural Analysis : X-ray crystallography reveals bonding modes (e.g., κ²-N,N coordination) and steric effects from ethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。